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2(1H)-Pyridinone, 1-methyl-, hydrazone

Cat. No.: B14689056
CAS No.: 28219-35-4
M. Wt: 123.16 g/mol
InChI Key: AGQSTVBBSLABBN-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing at least one atom of an element other than carbon within its ring structure, is a cornerstone of modern chemical science. Pyridinone derivatives, as a class of six-membered heterocyclic scaffolds, are of particular importance. nih.govchemicalbook.com The introduction of a hydrazone moiety to the 1-methyl-2-pyridinone core introduces a versatile functional group known for its diverse reactivity and coordination properties. This positions 2(1H)-Pyridinone, 1-methyl-, hydrazone at the intersection of several key areas of heterocyclic research, including the synthesis of novel scaffolds, the investigation of structure-activity relationships, and the development of new synthetic methodologies.

Significance of Pyridinone and Hydrazone Moieties in Contemporary Chemical Investigations

The significance of this compound in chemical research can be appreciated by examining its constituent parts: the pyridinone ring and the hydrazone group.

Pyridinone Moiety: The pyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govchemicalbook.com Pyridinone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.govchemicalbook.com The 2-pyridinone core, in particular, is a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. nih.gov

Hydrazone Moiety: The hydrazone group (-C=N-NH-) is a functional group of considerable interest due to its synthetic versatility and broad spectrum of biological activities. researchgate.netnih.gov Hydrazones are crucial intermediates in the synthesis of various heterocyclic compounds and are known to possess anticonvulsant, antidepressant, and antimicrobial properties. nih.govnih.gov Their ability to act as ligands for metal ions also makes them valuable in the development of new catalysts and materials. dergipark.org.tr

The combination of these two moieties in a single molecule suggests that this compound could be a promising candidate for the development of novel therapeutic agents and functional materials.

Overview of Key Academic Research Directions for this compound

While dedicated research on this compound is limited, the broader research landscape for related compounds suggests several potential avenues of investigation:

Synthetic Methodology: A primary research direction would involve the development of efficient and scalable synthetic routes to this compound and its derivatives. This would likely involve the condensation of 1-methyl-2-pyridinone with hydrazine (B178648) or its derivatives.

Medicinal Chemistry: Given the established biological activities of both pyridinones and hydrazones, a significant research effort could be directed towards the synthesis and biological evaluation of a library of this compound derivatives. nih.govresearchgate.netnih.gov This would involve screening these compounds for various pharmacological activities, including antimicrobial, anticancer, and antiviral properties.

Coordination Chemistry: The hydrazone moiety can act as a ligand, and the pyridinone ring also possesses coordinating atoms. Therefore, the investigation of the coordination chemistry of this compound with various metal ions could lead to the discovery of novel catalysts, sensors, or imaging agents.

Table 1: Physicochemical Properties of the Parent Compound, 1-Methyl-2(1H)-pyridinone

PropertyValue
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
CAS Number694-85-9
AppearanceColorless to yellow liquid
Boiling Point122-124 °C at 11 mmHg
Melting Point-5 °C

Data sourced from publicly available chemical databases for the parent ketone, 1-methyl-2(1H)-pyridinone.

Table 2: General Spectroscopic Features of Hydrazones

Spectroscopic TechniqueCharacteristic Features
Infrared (IR) Spectroscopy C=N stretching vibration typically observed in the range of 1620-1690 cm⁻¹. N-H stretching vibration appears in the region of 3200-3400 cm⁻¹.
¹H NMR Spectroscopy The proton attached to the imine carbon (-CH=N-) typically resonates in the range of δ 7.5-8.5 ppm. The N-H proton signal is often broad and its chemical shift is solvent-dependent.
¹³C NMR Spectroscopy The imine carbon (-C=N-) signal is typically observed in the range of δ 140-160 ppm.

These are general ranges and the exact values for this compound would require experimental determination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B14689056 2(1H)-Pyridinone, 1-methyl-, hydrazone CAS No. 28219-35-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28219-35-4

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(1-methylpyridin-2-ylidene)hydrazine

InChI

InChI=1S/C6H9N3/c1-9-5-3-2-4-6(9)8-7/h2-5H,7H2,1H3

InChI Key

AGQSTVBBSLABBN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=CC1=NN

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Elucidation

Systematic Nomenclature and Distinct Structural Representations

The compound is formally derived from the parent ketone, 1-methyl-2(1H)-pyridinone, where the carbonyl oxygen is replaced by a hydrazone functional group (=N-NH₂). This structural modification leads to several valid names and representations for the molecule.

Systematic and Common Names:

Chemical Abstracts Service (CAS) Name: 2(1H)-Pyridinone, 1-methyl-, hydrazone

Systematic IUPAC Name: (2E)-1-methyl-1,2-dihydropyridin-2-ylidenehydrazine

Other Names: 1-Methyl-2(1H)-pyridone hydrazone

These names reflect the core structure of a pyridinone ring with a nitrogen at position 1 methylated, and a hydrazone group at position 2.

Structural Representations:

Molecular Formula: C₆H₉N₃

SMILES: CN1C(=NN)C=CC=C1

InChI: InChI=1S/C6H9N3/c1-9-5-3-2-4-6(9)8-7/h2-5H,7H2,1H3

These distinct representations provide a comprehensive identity for the molecule, facilitating its recognition in various chemical databases and literature.

Tautomerism in 2(1H)-Pyridinone Hydrazone Systems

Tautomerism is a critical feature of pyridinone hydrazones, involving the migration of a proton to create structural isomers that can exist in equilibrium. For this compound, two primary forms of tautomerism are relevant: azo-hydrazone and lactam-lactim tautomerism.

The most significant tautomerism for this class of compounds is the azo-hydrazone equilibrium. This involves a proton shift between the terminal nitrogen of the hydrazone group and the ring nitrogen, or another suitable atom. The two forms are:

Hydrazone form: Characterized by a C=N-NH₂ linkage. This form is generally more stable and prevalent for most azo dyes and related compounds under conventional conditions. rsc.org

Azo form (or amino-imino form): Characterized by a C-N=N-H linkage within an aromatic system.

For this compound, the equilibrium lies between the hydrazone tautomer and its corresponding azo tautomer, 2-hydrazinyl-1-methylpyridinium. Generally, the hydrazone tautomer is the predominant species in solution. rsc.org The stability of the hydrazone form is often attributed to factors like the formation of stable intramolecular hydrogen bonds. rsc.org

The pyridinone ring itself is subject to lactam-lactim tautomerism. nih.gov

Lactam form: Contains a carbonyl (or in this case, a C=N) group within the heterocyclic ring, resulting in a non-aromatic dihydropyridine (B1217469) structure. 2-Pyridone, the parent compound, exists primarily in the lactam form. wikipedia.orgnih.gov

Lactim form: Contains a hydroxyl group (or amino group equivalent) and possesses a fully aromatic pyridine (B92270) ring.

In this compound, the nitrogen atom of the ring is methylated. This prevents the classic proton shift from the ring nitrogen to the exocyclic group that characterizes the tautomerism in unsubstituted 2-pyridone. However, the underlying electronic structure can still be described in terms of these two contributing forms. The lactam-like structure is the dominant representation, consistent with related N-substituted pyridinones. nih.govuni-muenchen.de

The position of the tautomeric equilibrium is not fixed and is highly sensitive to the chemical environment. nih.gov

Solvent Polarity: The equilibrium between tautomers can be significantly shifted by the solvent. researchgate.net Protic solvents, for instance, can form hydrogen bonds with the solute, potentially stabilizing one tautomer over the other. researchgate.net For azo-hydrazone systems, increasing solvent polarity often stabilizes the more polar tautomer. chemrxiv.org

pH: The acidity or basicity of the solution can drive the equilibrium toward the azo or hydrazone form by protonating or deprotonating specific sites on the molecule. rsc.orgnih.gov

Temperature: Temperature changes can also alter the equilibrium constant between tautomers, as observed in studies of substituted 2-pyridones where the population of the lactim form increased with temperature. nih.govuni-muenchen.de

These environmental factors must be considered when characterizing the structure of this compound, as the dominant species may vary depending on the conditions of analysis.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Tautomer Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and distinguishing between tautomeric forms. nih.govnih.govmdpi.com Each tautomer possesses a unique vibrational fingerprint based on its specific set of chemical bonds.

The IR and Raman spectra of this compound can be interpreted by assigning specific vibrational bands to the functional groups present in its potential tautomers. The key is to identify bands that are unique to either the hydrazone or the azo form.

Hydrazone Tautomer:

N-H Stretching: The -NH₂ group of the hydrazone gives rise to characteristic stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. nih.gov

C=N Stretching: The carbon-nitrogen double bond of the hydrazone function has a strong absorption in the 1620-1690 cm⁻¹ range. This band is a key indicator of the hydrazone form. researchgate.net

N-H Bending: The scissoring vibration of the -NH₂ group typically appears in the 1590-1650 cm⁻¹ region.

Azo Tautomer:

N=N Stretching: The azo linkage (-N=N-) has a characteristic stretching vibration. This band is often weak in IR spectra but can be strong in Raman spectra, appearing in the 1400-1450 cm⁻¹ region. Its presence would be a strong indicator of the azo tautomer.

Aromatic Ring Vibrations: The presence of a fully aromatic pyridinium (B92312) ring in the azo form would alter the ring stretching and bending modes compared to the dihydropyridinone ring of the hydrazone form. These are typically seen in the 1400-1600 cm⁻¹ range.

The following table summarizes the expected characteristic vibrational frequencies for identifying the tautomeric forms of this compound.

Vibrational ModeFunctional GroupTautomerExpected Wavenumber (cm⁻¹)Spectroscopy Note
N-H Stretch-NH₂Hydrazone3300 - 3500Strong in IR
C-H Stretch (Methyl)-CH₃Both~2950Medium in IR and Raman nih.gov
C=N StretchC=N-NH₂Hydrazone1620 - 1690Strong in IR, key identifier researchgate.net
N-H Bend-NH₂Hydrazone1590 - 1650Medium to strong in IR
Ring C=C/C=N StretchPyridinone RingBoth1400 - 1600Pattern differs between tautomers
N=N Stretch-N=N-Azo1400 - 1450Often weak in IR, stronger in Raman

By analyzing the presence, absence, and position of these key bands, vibrational spectroscopy provides direct evidence for the predominant tautomeric form of this compound under specific experimental conditions. nih.govnih.gov

Spectroscopic Differentiation of Tautomeric Isomers

The potential for tautomerism is a key structural feature of this compound. The equilibrium between the pyridinone hydrazone form and the aromatic 2-hydrazinopyridine (B147025) tautomer can be investigated using several spectroscopic methods. In the hydrazone form, the molecule possesses a C=N double bond and a C=O group within the pyridinone ring. In contrast, the 2-hydrazinopyridine tautomer would exhibit characteristics of an aromatic pyridine ring and a hydrazine (B178648) moiety.

Studies on analogous systems, such as 2-hydroxypyridine (B17775)/2-pyridone, show that the equilibrium is highly sensitive to the environment. semanticscholar.orgwuxibiology.comnih.gov Polar solvents tend to favor the more polar pyridone tautomer, while non-polar solvents or the gas phase may favor the less polar aromatic hydroxy form. nih.govrsc.org A similar principle applies to the hydrazone derivative, where the pyridinone hydrazone form is generally expected to be more stable in polar solvents due to its greater polarity and capacity for hydrogen bonding. Spectroscopic techniques like NMR and UV-Vis are instrumental in observing and quantifying this equilibrium by detecting signals characteristic of each distinct tautomeric form. semanticscholar.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of this compound in solution. By analyzing proton (¹H) and carbon (¹³C) spectra, including advanced 2D techniques, a complete assignment of the molecule's connectivity and the identification of the dominant tautomer can be achieved.

The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule. For the 1-methyl-2-pyridinone hydrazone tautomer, distinct signals are expected for the N-methyl group and the four protons on the pyridinone ring, in addition to the protons of the hydrazone (-NH₂) group.

Based on data from the parent compound, 1-methyl-2-pyridone (B167067), the N-methyl protons are expected to appear as a singlet around 3.5-3.6 ppm. chemicalbook.com The ring protons would exhibit characteristic splitting patterns and chemical shifts reflecting their positions relative to the carbonyl and imine groups. The proton at C6 is typically shifted downfield due to the influence of the adjacent carbonyl group. The NH₂ protons of the hydrazone group would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The presence of these specific signals confirms the hydrazone tautomer.

Conversely, the aromatic 2-hydrazinopyridine tautomer would show four protons in the aromatic region with different chemical shifts and coupling constants, characteristic of a substituted pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H3~6.2Doublet of doubletsInfluenced by adjacent C=C bond.
H4~7.3MultipletComplex coupling with H3 and H5.
H5~6.6Doublet of doubletsCoupled to H4 and H6.
H6~7.4DoubletDeshielded by adjacent C=O group.
N-CH₃~3.6SingletCharacteristic N-methyl signal. chemicalbook.com
NH₂VariableBroad SingletPosition is solvent and concentration dependent.

Note: Predicted values are based on analysis of 1-methyl-2-pyridone and general hydrazone derivatives.

The ¹³C NMR spectrum is essential for identifying the carbon skeleton and key functional groups. The most telling signal for confirming the 1-methyl-2-pyridinone hydrazone tautomer is the presence of a resonance corresponding to the carbonyl carbon (C2), typically found in the range of 160-165 ppm. Another key signal would be the imine carbon (C=N) of the hydrazone group. The N-methyl carbon would appear at approximately 40-45 ppm.

The alternative 2-hydrazinopyridine tautomer would lack a carbonyl signal and instead show six distinct aromatic carbon signals, with the carbon atom bonded to the hydrazine group (C2) exhibiting a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C2 (C=O)~162Diagnostic signal for the pyridone form.
C3~105Shielded carbon adjacent to C4.
C4~139Deshielded carbon in the C=C bond.
C5~122Ring carbon adjacent to C6.
C6~140Deshielded by adjacent nitrogen and C=O.
N-CH₃~42Typical range for an N-methyl group on a pyridone ring.
C=N (Hydrazone)~145-155Characteristic imine carbon signal.

Note: Predicted values are based on analysis of 1-methyl-2-pyridone and related heterocyclic hydrazones.

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguous signal assignment, especially for complex molecules. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent ring protons (H3 with H4, H4 with H5, and H5 with H6), confirming their positions on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch This technique would definitively link each ring proton signal to its corresponding carbon signal (H3 to C3, H4 to C4, etc.) and the N-methyl proton signal to the N-methyl carbon.

These 2D techniques, used in combination, provide a robust and definitive method for the complete structural assignment of the molecule in solution. youtube.com

The tautomeric equilibrium of a compound can differ significantly between the solution and solid states. rsc.org Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), is a powerful tool for characterizing the structure in the solid phase. semanticscholar.org

By measuring the ¹³C and ¹⁵N chemical shifts in the solid state, it is possible to determine the dominant tautomer. semanticscholar.org For instance, the ¹³C chemical shift of C2 would be indicative of either a carbonyl group (pyridinone form) or an aromatic carbon attached to nitrogen (hydrazinopyridine form). semanticscholar.org Similarly, ¹⁵N NMR can distinguish between the different nitrogen environments present in each tautomer. Studies on related heterocyclic systems have successfully used ssNMR to confirm the predominance of the pyridone tautomer in the solid state, which is often stabilized by intermolecular hydrogen bonding. rsc.orgsemanticscholar.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Monitoring

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. It is particularly useful for studying conjugated systems and can be employed to monitor the tautomeric equilibrium of this compound. rsc.org

The pyridinone hydrazone tautomer contains an extended π-conjugated system, which is expected to give rise to strong π→π* transitions in the UV region. The exact wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the solvent environment. nih.govnitrkl.ac.in Different tautomers, having different conjugation systems, will exhibit distinct λmax values. For example, the aromatic 2-hydrazinopyridine tautomer would likely have a different absorption profile compared to the pyridinone hydrazone form.

By measuring the UV-Vis spectra in solvents of varying polarity, the shift in the tautomeric equilibrium can be observed. rsc.orgnitrkl.ac.in An increase in the absorbance band corresponding to one tautomer at the expense of the other provides evidence of the equilibrium shift. This makes UV-Vis spectroscopy a valuable and straightforward method for investigating the factors that influence tautomerism in this system. semanticscholar.orgrsc.org Studies on similar pyridine-based hydrazones have shown absorption maxima in the range of 350-380 nm. nih.gov

Characterization of Absorption Bands and Chromophoric Behavior

The electronic absorption spectrum of this compound is characterized by absorption bands in the UV-visible region, which arise from electronic transitions within the molecule. The chromophoric system is composed of the pyridinone ring conjugated with the hydrazone moiety.

Detailed spectrophotometric studies on related hydrazone compounds reveal that their UV-Vis spectra are typically dominated by π–π* and n–π* transitions. nih.govresearchgate.net The high-intensity bands are generally assigned to π–π* transitions involving the entire conjugated system, while the lower-intensity bands, often appearing as shoulders at longer wavelengths, are attributed to n–π* transitions originating from the lone pair of electrons on the nitrogen atoms. nih.gov For analogous 6-chloro,2-pyridyl hydrazones, absorption bands are assigned to specific electronic transitions and are sensitive to solvent polarity. nih.gov The pyridinone ring itself is a known chromophore, exhibiting characteristic UV absorption. wikipedia.orgnist.gov The conjugation of the pyridinone and hydrazone groups is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual chromophores.

The absorption characteristics are also highly dependent on the solvent environment. Changes in solvent polarity can influence the position and intensity of the absorption bands, providing insight into the nature of the electronic transitions and the solute-solvent interactions.

Wavelength (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type Solvent System
~220-280 > 10,000 π–π* Polar (e.g., Methanol, DMSO)
~300-350 > 10,000 π–π* Polar (e.g., Methanol, DMSO)

Spectrophotometric Investigation of Tautomeric Equilibria

Hydrazones derived from heterocyclic ketones can exist in tautomeric forms. For this compound, a potential tautomeric equilibrium exists between the hydrazone form and an azo-enol form (2-hydrazinyl-1-methylpyridinium inner salt). The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.

Spectrophotometry is a powerful tool for investigating such equilibria. core.ac.uk The different tautomers possess distinct chromophoric systems and, therefore, exhibit different absorption spectra. For instance, the protonation of aminoazobenzene derivatives, which are structurally related to the potential azo tautomer, leads to a significant shift in the tautomeric equilibrium, with the hydrazone form often predominating in acidic media. core.ac.uk

By recording the UV-Vis spectra in a range of solvents with varying polarities and hydrogen-bonding capabilities, shifts in the absorption maxima and changes in band intensities can be correlated with the relative populations of the tautomers. Similarly, studying the spectral changes as a function of pH can provide quantitative information about the pKa values associated with the tautomeric forms. The existence of an isosbestic point in a series of spectra recorded at different pH values is strong evidence for an equilibrium between two species. While the parent 2-pyridone is well-known for its lactam-lactim tautomerism wikipedia.orgjournalcsij.com, the introduction of the hydrazone function creates a more complex system where the hydrazone-azo equilibrium is also possible.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C₆H₉N₃, which corresponds to a monoisotopic mass of approximately 123.08 Da. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition, confirming this formula.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z 123. The fragmentation pattern provides valuable structural information. Based on the fragmentation of related hydrazones and pyridine derivatives, several key fragmentation pathways can be anticipated. researchgate.netresearchgate.net

Common fragmentation patterns for hydrazones involve cleavage of the N-N bond and rearrangements. For the title compound, fragmentation could include:

Loss of a methyl radical (•CH₃) from the N-methyl group to yield a fragment at m/z 108.

Cleavage of the N-NH₂ bond.

Fission of the pyridine ring, leading to characteristic aromatic fragments.

Loss of small neutral molecules like N₂, NH₃, or HCN.

The fragmentation pattern helps to piece together the molecular structure and distinguish it from isomers.

Table 2: Predicted Mass Spectrometry Fragmentation for C₆H₉N₃

m/z Proposed Fragment Ion Proposed Neutral Loss
123 [C₆H₉N₃]⁺˙ (Molecular Ion) -
108 [C₅H₆N₃]⁺ •CH₃
94 [C₅H₆N₂]⁺˙ •N₂H

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While specific crystallographic data for this compound was not found in the searched literature, X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule in the solid state. Analysis of closely related structures provides a strong basis for predicting its molecular and supramolecular features. researchgate.netnih.gov

Table 3: Expected Bond Lengths and Angles Based on Analogous Structures Note: Values are representative and derived from published crystal structures of similar heterocyclic hydrazones.

Parameter Expected Value
Bond Lengths (Å)
C=N (hydrazone) 1.28 - 1.30
N-N (hydrazone) 1.37 - 1.42
N-CH₃ 1.46 - 1.48
C-N (ring) 1.33 - 1.40
C-C (ring) 1.36 - 1.42
**Bond Angles (°) **
C-N-N (hydrazone) ~116 - 120
C-C=N (hydrazone) ~120 - 125

In the solid state, molecules of this compound are expected to arrange themselves in a crystal lattice stabilized by various intermolecular forces. The primary interactions would likely be hydrogen bonds and π-π stacking.

The hydrazone's -NH₂ group provides hydrogen bond donors, while the pyridinone ring nitrogen and the imine nitrogen (=N-) can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains, dimers, or more complex networks (e.g., N-H···N).

Synthetic Methodologies and Chemical Transformations

Synthesis of the 2(1H)-Pyridinone Core

The 2(1H)-pyridinone scaffold is a prevalent motif in numerous biologically active compounds and natural products. nih.gov Its synthesis can be achieved either by constructing the heterocyclic ring from acyclic precursors or by functionalizing a pre-existing pyridinone ring.

Ring-closure, or annulation, strategies provide a versatile means of creating the pyridinone core from simpler, acyclic starting materials. These methods often involve multi-component reactions that build complexity in a single step.

One of the classic methods is the Guareschi-Thorpe condensation , which typically involves the reaction of cyanoacetamide with a 1,3-diketone or a β-ketoester in the presence of a base to form substituted 2-pyridones. researchgate.netquimicaorganica.org An advanced version of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium, serving as both the nitrogen source and the reaction promoter, highlighting a green chemistry approach. rsc.org

A more contemporary and highly efficient one-pot method is the tandem Blaise reaction . organic-chemistry.orgorganic-chemistry.org This approach generates a β-enamino ester intermediate in situ from a nitrile and a Reformatsky reagent (e.g., ethyl bromoacetate (B1195939) and zinc). acs.org This intermediate then undergoes a chemo- and regioselective Michael addition with a propiolate, followed by rearrangement and intramolecular cyclization to yield the 2-pyridone derivative in good to excellent yields. organic-chemistry.orgacs.org This method is advantageous as it allows for the direct use of a wide variety of nitriles without the need to pre-form enamine substrates. organic-chemistry.org

Other notable ring-forming strategies include the Ru(II)-catalyzed oxidative annulation of acrylamides with alkynes and one-pot syntheses from starting materials like dimethyl 3-oxopentanedioate and primary amines. frontiersin.orgnih.gov

Table 1: Selected Ring-Closure Methodologies for 2(1H)-Pyridinone Synthesis
MethodKey ReactantsTypical ConditionsOutcomeCitations
Guareschi-Thorpe Condensation Cyanoacetamide, 1,3-Diketone/β-KetoesterBase (e.g., piperidine, ammonia, (NH₄)₂CO₃)Forms substituted 3-cyano-2(1H)-pyridones. researchgate.netquimicaorganica.orgrsc.org
Tandem Blaise Reaction Nitrile, Ethyl bromoacetate, Zinc, PropiolateOne-pot reaction in THFEfficiently produces a diverse range of polysubstituted 2-pyridones. organic-chemistry.orgacs.org
Vinylogous Blaise Reaction Nitrile, Ethyl 4-bromocrotonate, ZincCatalytic Trimethylsilyl chloride (TMSCl) in 1,4-dioxaneA [C4 + CN] assembly providing C(6)-substituted pyridin-2-ones. researchgate.net
Multi-component Reaction Dimethyl 3-oxopentanedioate, Primary amine, DMF-DMAL-proline catalystOne-pot, eco-friendly synthesis with broad functional group tolerance. frontiersin.orgnih.gov

An alternative to de novo synthesis is the direct functionalization of an existing pyridinone ring. This approach is highly valuable for late-stage modification and the creation of derivative libraries. The regioselectivity of these reactions is governed by the electronic properties of the pyridinone ring; the C3 and C5 positions are relatively electron-rich and susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient. nih.gov

Modern synthetic chemistry heavily utilizes C-H bond activation as a powerful tool for derivatization. researchgate.net Various transition-metal-catalyzed systems have been developed for the site-selective functionalization of 2-pyridones. researchgate.net For instance, nickel-catalyzed reactions can achieve direct alkylation at the C3 position, while other catalytic systems can target the C6 position. nih.gov Palladium-catalyzed reactions, often assisted by 2-pyridone ligands, have also been explored for C(sp³)–H activations at positions β and γ to the pyridone core in substituted derivatives. acs.org

For the specific synthesis of the 1-methyl-2(1H)-pyridinone core, N-alkylation is the key derivatization step. This is readily accomplished by treating 2(1H)-pyridinone with a methylating agent, such as methyl p-toluenesulfonate or dimethyl sulfate, in the presence of a base like sodium hydride. prepchem.com Alternatively, 1-methyl-2-pyridone (B167067) can be synthesized by the oxidation of 1-methylpyridinium salts with potassium ferricyanide (B76249) in a basic solution. orgsyn.org

Table 2: Examples of Functionalization and Derivatization of the 2(1H)-Pyridinone Ring
Reaction TypePositionReagents/CatalystDescriptionCitations
N-Methylation N1Sodium hydride, Methyl p-toluenesulfonateIntroduction of a methyl group on the ring nitrogen to form the 1-methyl-2(1H)-pyridinone core. prepchem.com
Oxidation of Pyridinium (B92312) Salt N/A1-Methylpyridinium methyl sulfate, K₃[Fe(CN)₆], NaOHAn alternative route to synthesize 1-methyl-2(1H)-pyridinone from a pyridine (B92270) precursor. orgsyn.org
C-H Arylation C3Arylboronic acids, Palladium catalystPalladium-catalyzed oxidative arylation of 4-hydroxy-2-pyridone at the C3 position. nih.gov
C-H Alkenylation C6Alkenes, Nickel/AlMe₃ catalystRegioselective activation and alkenylation of the C(6)-H bond. researchgate.net

Formation and Derivatization of the Hydrazone Moiety

The hydrazone functional group (R₁R₂C=N-NH₂) is a nitrogen analog of a ketone or aldehyde. wikipedia.org Its formation and introduction onto the pyridinone scaffold are central to obtaining the final target compound.

Hydrazones are most commonly synthesized through the condensation reaction between a carbonyl compound (an aldehyde or ketone) and hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine). wikipedia.org The reaction proceeds via nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon. libretexts.org This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone. libretexts.orgchemtube3d.com Hydrazine is considered a potent nucleophile, often referred to as an alpha-effect nucleophile, due to the presence of the adjacent nitrogen atom, which enhances its reactivity. chemtube3d.comnih.gov

Direct condensation of hydrazine onto the lactam (amide) carbonyl of 1-methyl-2(1H)-pyridinone is not a standard or efficient transformation due to the resonance stability of the amide bond. The chemically plausible and established route to "2(1H)-Pyridinone, 1-methyl-, hydrazone" proceeds through an indirect pathway involving a precursor and relies on the principle of tautomerism.

The key intermediate is 2-hydrazinopyridine (B147025) . This compound is synthesized via a nucleophilic aromatic substitution (SNA_r_) reaction. Typically, a 2-halopyridine, such as 2-chloropyridine, is heated with an excess of hydrazine hydrate. chemicalbook.comresearchgate.net The hydrazine acts as a nucleophile, displacing the halide at the C2 position of the pyridine ring. chemicalbook.comchempanda.comwikipedia.org To obtain the N-methylated target, one could start with a 1-methyl-2-halopyridinium salt, which is highly activated towards nucleophilic attack, and react it with hydrazine.

The resulting product, 1-methyl-2-hydrazinopyridine, exists in a tautomeric equilibrium with its imino form, which is named This compound . researchgate.net This tautomerism is analogous to the well-studied equilibrium between 2-hydroxypyridine (B17775) and 2(1H)-pyridinone, where the lactam form (pyridinone) is generally favored. wuxibiology.comnih.gov In the case of the hydrazine derivative, the equilibrium between the aromatic amino tautomer (2-hydrazinopyridine) and the non-aromatic imino tautomer (pyridinone hydrazone) can be influenced by factors such as solvent and substitution. researchgate.net

Mechanistic Aspects of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

The tandem Blaise reaction mechanism for pyridinone formation begins with the generation of a zinc bromide complex of a β-enamino ester (the Blaise intermediate). acs.org This intermediate then acts as a nucleophile in a Michael addition to a propiolate. This is followed by a series of steps including proton transfer, isomerization of a vinyl zinc bromide complex, rearrangement, and finally, an intramolecular cyclization that closes the ring to form the 2-pyridone structure. acs.org

The mechanism for the introduction of the hydrazino group at the C2 position of the pyridine ring is a classic addition-elimination nucleophilic aromatic substitution . quimicaorganica.org

Nucleophilic Attack: The hydrazine molecule attacks the electron-deficient C2 carbon (adjacent to the ring nitrogen) of the 2-halopyridine. This breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com

Charge Stabilization: The negative charge in this intermediate is delocalized through resonance. Crucially, one of the resonance structures places the negative charge on the electronegative ring nitrogen atom, which provides significant stabilization. stackexchange.comyoutube.com This stabilization is why nucleophilic attack is strongly favored at the C2 and C4 positions over the C3 position. youtube.comyoutube.com

Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., chloride ion), resulting in the formation of the substituted 2-hydrazinopyridine product. youtube.com

The final existence of the target compound relies on the prototropic tautomerism between the synthesized 1-methyl-2-hydrazinopyridine and its this compound form, an equilibrium involving the migration of a proton between the exocyclic and ring nitrogen atoms. researchgate.net

Advanced Synthetic Strategies and Catalyst Utilization

The traditional synthesis of hydrazones typically involves the acid-catalyzed condensation of a carbonyl compound with hydrazine. However, recent research has focused on the development of more advanced and efficient methods, including transition-metal catalysis and organocatalysis, to facilitate this transformation with greater control and efficacy.

One of the key precursors for the target molecule is 1-methyl-2(1H)-pyridinone. Its synthesis can be achieved through methods such as the methylation of 2-pyridone or the oxidation of 1-methylpyridinium salts. orgsyn.org Once the pyridinone precursor is obtained, the crucial step is the formation of the hydrazone moiety.

Transition-Metal Catalysis:

Transition-metal catalysts have emerged as powerful tools in organic synthesis, and their application in the formation of C-N bonds, such as that in hydrazones, is an active area of research. While direct catalytic condensation of 1-methyl-2(1H)-pyridinone with hydrazine is not extensively documented, related transformations suggest the potential of this approach.

For instance, palladium-catalyzed amination reactions have been successfully employed for the synthesis of protected pyridylhydrazine derivatives from 2-halopyridines. nih.gov This methodology could potentially be adapted for the synthesis of a precursor to the target hydrazone.

A particularly relevant strategy involves the copper-catalyzed regioselective coupling of 2-pyridones with tosylhydrazones. This reaction provides a pathway to N-alkylated 2-pyridones, demonstrating the utility of metal catalysis in manipulating pyridinone structures. wikipedia.org Although this specific reaction leads to N-alkylation rather than hydrazone formation at the carbonyl group, it highlights the potential of copper carbenes, formed from tosylhydrazones, to react with pyridinone systems. A hypothetical adaptation of this could involve the in-situ generation of a reactive species from 1-methyl-2(1H)-pyridinone that then couples with a hydrazine derivative under transition-metal catalysis.

The following table summarizes findings from related research that could inform the development of catalytic routes to this compound.

Catalyst SystemSubstratesProduct TypePotential Relevance
Palladium with chelating phosphine (B1218219) ligands2-Halopyridines and protected hydrazineProtected pyridylhydrazinesSynthesis of a key precursor to the target hydrazone. nih.gov
Copper2-Pyridones and tosylhydrazonesN-Alkylated 2-pyridonesDemonstrates reactivity of pyridinones with hydrazone-derived species. wikipedia.org
Copper carbeneα-Diazo-β-ketoesters and hydrazides1,2,4-Triazines (via N-H insertion)Shows metal carbene reactivity with hydrazides, a related functional group. nih.gov

Organocatalysis:

Organocatalysis offers an attractive metal-free alternative for synthetic transformations. Acid catalysis is the most common form for hydrazone formation, with reagents like glacial acetic acid or sulfuric acid being used to accelerate the condensation reaction. researchgate.net While effective, this often requires stoichiometric amounts of the acid and can lead to purification challenges.

More advanced organocatalytic systems are being explored for hydrazone synthesis in general, which could be applied to the target molecule. For example, L-proline has been shown to be an effective catalyst for the one-pot synthesis of 2-(1H)-pyridinone derivatives. nih.gov This suggests that amino acids and other chiral organocatalysts could potentially be employed to catalyze the condensation of 1-methyl-2(1H)-pyridinone with hydrazine in a more controlled and environmentally benign manner.

Emerging Synthetic Technologies:

Beyond traditional batch chemistry, modern synthetic technologies offer significant advantages.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields in hydrazone synthesis by utilizing microwave irradiation to rapidly heat the reaction mixture.

Mechanochemistry: The use of mechanical force, such as ball milling, to drive chemical reactions offers a solvent-free and often more efficient alternative to solution-phase synthesis.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency.

While specific applications of these technologies to the synthesis of this compound are not yet widely reported, their successful application in the synthesis of other pyridinone and hydrazone derivatives indicates their significant potential in this area.

Reactivity and Reaction Mechanism Studies

Electrophilic and Nucleophilic Reactivity of the Hydrazone Functionality

The hydrazone group (-C=N-NH₂) is ambident in its reactivity, possessing both nucleophilic and electrophilic character. The terminal nitrogen atom, with its lone pair of electrons, is the primary nucleophilic center. The kinetics of reactions involving hydrazines with electrophiles like benzhydrylium ions have been extensively studied, providing a framework for understanding their nucleophilicity. acs.orgresearchgate.net Studies show that while methyl groups can increase the reactivity at the α-position of hydrazines, they tend to decrease reactivity at the β-position. researchgate.net In the case of 2(1H)-Pyridinone, 1-methyl-, hydrazone, the terminal amino group is poised for reactions with various electrophiles.

Cycloaddition Reactions Involving the Pyridinone Ring (e.g., Diels-Alder Reactions)

The 2(1H)-pyridinone core can participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net This reactivity allows for the rapid synthesis of complex, bicyclic nitrogen-containing scaffolds. researchgate.netorganic-chemistry.org The reaction involves the pyridinone ring reacting with a dienophile, such as an alkene or alkyne, to form a new six-membered ring. The presence of the 1-methyl group does not inhibit this reactivity and is a key feature of the parent structure in these transformations. The reaction of 1-methyl-2(1H)-pyridone with dienophiles like methyl acrylate (B77674) has been studied, leading to the formation of 2-azabicyclo[2.2.2]oct-7-ene derivatives. researchgate.net The pyridone moiety of certain activated quinolone systems, which are structurally related, can also undergo cycloaddition with electron-rich alkenes or dienes under mild conditions. mdpi.com

The orientation and stereochemical outcome of Diels-Alder reactions involving unsymmetrical dienes and dienophiles are governed by the principles of regioselectivity and stereoselectivity. chadsprep.commasterorganicchemistry.com In reactions with 1-substituted dienes, "ortho" (1,2-substituted) products are often favored, while 2-substituted dienes tend to yield "para" (1,4-substituted) products. masterorganicchemistry.com The stereochemistry of the dienophile is typically conserved in the product. youtube.com

For 2(1H)-pyridones, cycloadditions with dienophiles like N-phenylmaleimide have been shown to produce corresponding isoquinuclidine derivatives. researchgate.net The stereoselectivity of these reactions can be investigated using molecular orbital calculations to predict the most favorable transition state. researchgate.net In formal (3+2) cycloadditions involving hydrazones derived from cycloalkenones, high yields and excellent stereocontrol have been achieved, leading to complex adducts. nih.gov Computational studies help rationalize the observed regioselectivity by analyzing frontier molecular orbital interactions and minimum energy paths. csic.esmdpi.com

Substituents on both the pyridinone ring and the reacting partner play a crucial role in determining the rate, yield, and selectivity of cycloaddition reactions. researchgate.net Electron-withdrawing groups on the dienophile generally accelerate the reaction with the electron-rich diene. Conversely, substituents on the 1,2,3-triazine (B1214393) ring, a related heterocyclic system, have been shown to enhance reactivity in Diels-Alder reactions despite noncomplementary electronic and steric effects. acs.org

The nature of the substituent can also direct the regioselectivity of the reaction. For instance, in 1,3-dipolar cycloadditions of nitrile imines, the presence of either electron-donating or electron-withdrawing substituents influences the reaction rate, with electron-withdrawing groups sometimes decreasing the rate of cycloaddition. mdpi.com The position of the substituent on the 2-pyridone core is also a critical factor in determining the outcome of the cycloaddition. researchgate.net

Table 1: Effect of Substituents on Cycloaddition Reactions

Reactant Substituent Type Effect on Reaction Reference
Dienophile Electron-Withdrawing Generally accelerates the reaction rate. masterorganicchemistry.com
Diene (Pyridone) Electron-Donating Can increase the reactivity of the diene. acs.org
Diene (Pyridone) Electron-Withdrawing Can decrease the reactivity of the diene. mdpi.com
1,3-Dipole Electron-Donating Increases product yield in some cases. mdpi.com
1,3-Dipole Electron-Withdrawing Decreases the rate of cycloaddition. mdpi.com

Oxidation and Reduction Reactions

The hydrazone group is susceptible to both oxidation and reduction. nih.gov Electrochemical methods have proven useful for studying the redox behavior of molecules containing a hydrazone moiety. The electrochemical reduction of hydrazones is a complex process that can ultimately lead to the formation of a hydroxylamine (B1172632) derivative or an amine. nih.gov The specific products formed depend on factors such as the electrode material and the pH of the solution.

Oxidation of hydrazones can result in the formation of intermediate products like dimers, trimers, or polymers through processes such as oxidative polycondensation. nih.gov The stability of drugs containing a hydrazone group is a significant concern, as oxidation and reduction can lead to the formation of impurities. nih.gov Electrochemical techniques coupled with mass spectrometry (EC-MS) can be used to identify these transformation products, providing insight into the degradation pathways of the compound. nih.gov

Rearrangement Reactions and Isomerizations

Compounds containing the pyridone and hydrazone moieties can undergo various rearrangements and isomerizations. 2-Pyridone exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. wikipedia.org While the 1-methyl substitution on the nitrogen atom of 2(1H)-Pyridinone prevents this specific tautomerism, other isomerizations are possible. For example, hydrazones formed from 2-hydrazinopyridine (B147025) can cyclize to form different N-heterocycles, and the resulting pyridotriazinones can exist as tautomers. researchgate.net The course of these cyclization and rearrangement reactions is highly dependent on reaction conditions and substituent effects. researchgate.net Spectroscopic studies have also revealed that in the excited state, the methyl group of 1-methyl-2(1H)-pyridone undergoes a 60-degree rotation relative to its ground state conformation. nih.gov

Mechanistic Investigations through Kinetic and Spectroscopic Analyses

The mechanisms of reactions involving this compound can be elucidated through a combination of kinetic and spectroscopic techniques. Kinetic studies, which measure reaction rates under various conditions, are essential for determining reaction pathways. For example, the kinetics of the reactions of pyridone anions with electrophiles have been studied to determine nucleophilicity parameters. acs.org

Spectroscopic methods provide detailed structural information about reactants, intermediates, and products.

NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the configuration of hydrazones and the structure of their reaction products. researchgate.net Deshielding of NH-protons can be indicative of intramolecular hydrogen bonding. researchgate.net

FT-IR Spectroscopy: Infrared spectroscopy is used to identify characteristic functional groups. For instance, the N-H stretching vibration of the secondary amine in hydrazones appears in the 3000-3500 cm⁻¹ region, while the C=N stretch of the hydrazone is also a key diagnostic peak. mdpi.comsemanticscholar.org

Fluorescence Spectroscopy: Laser-induced fluorescence excitation and dispersed fluorescence spectra have been used to study the methyl torsional and vibrational transitions in 1-methyl-2(1H)-pyridone, providing insight into its excited state dynamics. nih.gov

Computational methods, such as Density Functional Theory (DFT), complement these experimental techniques by providing calculated geometries, vibrational frequencies, and reaction energy profiles, which help to rationalize observed reactivity and selectivity. csic.esmdpi.com

Coordination Chemistry

2(1H)-Pyridinone, 1-methyl-, hydrazone as a Ligand

Hydrazones, as a class of compounds, are well-regarded for their versatile role as ligands in coordination chemistry due to their straightforward synthesis and the presence of multiple potential donor atoms. jptcp.comjocpr.com

The molecular structure of this compound features several potential coordination sites. These include the pyridinone ring nitrogen, the carbonyl oxygen, and the two nitrogen atoms of the hydrazone moiety (-C=N-NH2). The presence of both nitrogen and oxygen atoms categorizes it as a potential N,O-donor ligand. The specific donor atoms involved in coordination would depend on factors such as the metal ion's nature, the reaction conditions, and the solvent used. It is common for the azomethine nitrogen of the hydrazone group to participate in coordination. jptcp.com

Hydrazone ligands can exhibit denticities ranging from monodentate to polydentate. jocpr.com For this compound, bidentate or tridentate coordination is plausible. A common coordination mode for similar ligands involves the formation of a stable five- or six-membered chelate ring with a metal center. bldeasbkcp.ac.in For instance, coordination could occur through the carbonyl oxygen and the azomethine nitrogen, forming a stable chelate ring. The terminal amino group of the hydrazone could also be involved, potentially leading to tridentate coordination.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with hydrazone ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with heating. jptcp.comchemistryjournal.net Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques. jptcp.com

TechniquePurpose of Characterization
Infrared (IR) Spectroscopy To identify which donor atoms of the ligand are coordinated to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, C=N). jptcp.com
UV-Visible Spectroscopy To study the electronic transitions within the complex and infer the coordination geometry around the metal center. jocpr.com
Nuclear Magnetic Resonance (NMR) To determine the structure of the ligand and its complexes in solution.
Elemental Analysis To determine the empirical formula of the complex and establish the ligand-to-metal stoichiometry. jptcp.com
Molar Conductivity Measurements To determine if the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. edu.krd
Magnetic Susceptibility To determine the number of unpaired electrons in the metal center and provide insight into the geometry of the complex. jptcp.com
X-ray Crystallography To definitively determine the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry. bldeasbkcp.ac.in

Hydrazones are known to form stable complexes with a wide array of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II). jptcp.comjptcp.com The geometry of these complexes can vary significantly, with octahedral, tetrahedral, and square planar arrangements being common. researchgate.net The specific geometry is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand.

While less common than transition metal complexes, hydrazone ligands can also coordinate to main group metals. The principles of coordination are similar, involving the donation of electron pairs from the ligand's donor atoms to the metal center.

Analysis of Coordination Modes and Geometries

The way a hydrazone ligand binds to a metal ion, its "coordination mode," can be multifaceted. nih.gov As mentioned, this compound could potentially act as a neutral bidentate ligand or, upon deprotonation of the hydrazone's -NH2 group under certain conditions, as an anionic bidentate ligand. The involvement of the pyridinone ring nitrogen could lead to more complex, potentially tridentate coordination modes. nih.gov The resulting complexes could exhibit various geometries, such as distorted octahedral or square planar, depending on the metal ion and the stoichiometry of the complex. bldeasbkcp.ac.inresearchgate.net

Lack of Publicly Available Research Data Precludes Article Generation

A thorough and exhaustive search of publicly accessible scientific databases and literature has revealed a significant lack of research pertaining to the coordination chemistry of the specific compound This compound . Consequently, it is not possible to generate the requested article focusing on the electronic structure, magnetic properties, and supramolecular chemistry of its metal complexes.

The explicit instructions to focus solely on "this compound" and to exclude information on other related hydrazone compounds cannot be fulfilled due to the absence of published studies on the metal complexes of this particular ligand. Scientific literature is rich with data on the coordination complexes of various other hydrazone ligands, but specific findings regarding the electronic and magnetic properties or the self-assembly of complexes involving this compound are not available.

Therefore, the sections on "Electronic Structure and Magnetic Properties of Metal Complexes" and "Supramolecular Chemistry and Self-Assembly in Coordination Complexes" cannot be written without resorting to speculation or including information from unrelated compounds, which would violate the core requirements of the request.

Computational and Theoretical Chemistry

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for investigating the electronic structure, stability, and reactivity of molecules. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio methods, and semi-empirical methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between computational cost and accuracy. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

In studies of various hydrazone derivatives, DFT, often employing hybrid functionals like B3LYP, is used to optimize molecular geometries, predict vibrational frequencies, and calculate a wide range of electronic properties. mdpi.comnih.gov For instance, in the theoretical investigation of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, DFT at the B3LYP/6-31+G(d,p) level was used to assess reactivity and stability. scirp.org Such calculations provide insights into the molecular electrostatic potential (MEP), which helps in identifying sites susceptible to electrophilic and nucleophilic attack. scirp.org

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. Analysis of the frontier molecular orbitals is particularly important for predicting chemical reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijarset.com

A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ijarset.com In computational studies of hydrazone derivatives, the HOMO is often found to be localized on the hydrazone moiety and any associated electron-donating groups, while the LUMO is typically distributed over the electron-accepting parts of the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Hydrazone Compounds (eV) (Note: These are representative values from studies on different hydrazone derivatives and not specific to 2(1H)-Pyridinone, 1-methyl-, hydrazone)

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Substituted Benzoylhydrazone-6.2 to -6.8-1.8 to -2.53.7 to 4.5
Thiophene-containing Hydrazone-5.5 to -6.0-2.0 to -2.73.0 to 3.8
Pyridine-containing Hydrazone-5.8 to -6.5-1.9 to -2.63.5 to 4.2
Interactive Data Table
Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Substituted Benzoylhydrazone-6.2 to -6.8-1.8 to -2.53.7 to 4.5
Thiophene-containing Hydrazone-5.5 to -6.0-2.0 to -2.73.0 to 3.8
Pyridine-containing Hydrazone-5.8 to -6.5-1.9 to -2.63.5 to 4.2

Electron Density Distribution and Reactivity Indices (e.g., Superdelocalizability)

The electron density distribution within a molecule provides valuable information about its chemical properties. Regions of high electron density are typically nucleophilic, while regions of low electron density are electrophilic. Computational methods can generate electron density maps and calculate various reactivity indices.

Superdelocalizability is a reactivity index that quantifies the ability of a particular atom in a molecule to interact with an external reactant. It is related to the electron density and the energies of the molecular orbitals. High superdelocalizability at a specific site indicates a higher propensity for reaction at that location.

Prediction of Molecular Stability and Reactivity Descriptors

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a molecule. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons. mdpi.com

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies: η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are generally less reactive. mdpi.comijarset.com

Softness (S): Softness is the reciprocal of hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. scirp.org

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophile. mdpi.com

Table 2: Illustrative Global Reactivity Descriptors for Related Hydrazone Compounds (eV) (Note: These are representative values from studies on different hydrazone derivatives and not specific to this compound)

Compound TypeChemical Potential (μ)Chemical Hardness (η)Softness (S)Electrophilicity Index (ω)
Substituted Benzoylhydrazone-4.1 to -4.81.8 to 2.30.22 to 0.283.5 to 5.5
Thiophene-containing Hydrazone-3.8 to -4.51.5 to 1.90.26 to 0.333.8 to 6.0
Pyridine-containing Hydrazone-4.0 to -4.71.7 to 2.10.24 to 0.293.7 to 5.8
Interactive Data Table
Compound TypeChemical Potential (μ)Chemical Hardness (η)Softness (S)Electrophilicity Index (ω)
Substituted Benzoylhydrazone-4.1 to -4.81.8 to 2.30.22 to 0.283.5 to 5.5
Thiophene-containing Hydrazone-3.8 to -4.51.5 to 1.90.26 to 0.333.8 to 6.0
Pyridine-containing Hydrazone-4.0 to -4.71.7 to 2.10.24 to 0.293.7 to 5.8

Spectroscopic Property Simulations (e.g., IR, NMR Chemical Shifts, UV-Vis Absorption)

Computational simulations are instrumental in interpreting and predicting the spectroscopic properties of hydrazone derivatives. By employing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can calculate vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) with a high degree of accuracy. doi.orgnih.govsemanticscholar.orgmdpi.com

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR spectra. For hydrazone compounds, key vibrational modes include the N-H, C=O, and C=N stretching frequencies. For example, in studies of novel hydrazide-hydrazone derivatives, the N-H stretching vibrations are typically observed in the 3000–3500 cm⁻¹ region, while the C=O stretching band appears around 1680 cm⁻¹. semanticscholar.orgresearchgate.net DFT calculations can pinpoint these frequencies and correlate them with specific molecular motions. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.com Theoretical values for analogous polytopic hydrazone ligands show good agreement with experimental data, particularly for characteristic protons like the hydrazone N-H proton, which typically appears as a singlet downfield (around δ 11.4 ppm) in DMSO-d₆. semanticscholar.org Aromatic protons are generally found in the δ 7.00–8.00 ppm range. semanticscholar.org

UV-Vis Absorption: TD-DFT calculations are employed to simulate electronic absorption spectra, providing information on the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved. nih.gov For many hydrazones, the absorption bands in the UV-Vis region correspond to π–π* and n–π* transitions, often involving intramolecular charge transfer (ICT) from an electron-donor part of the molecule to an electron-acceptor part. nih.govresearchgate.net

Below is an interactive table showing a comparison of experimental and theoretical spectroscopic data for a representative pyridine-hydrazone ligand, N'2, N'6-bis[(1E)-1-(thiophen-2-yl) ethylidene] pyridine-2,6-dicarbohydrazide (B1583541) (L1), illustrating the predictive power of these simulations. semanticscholar.org

Spectroscopic Data Group/Proton Experimental Value Theoretical (Calculated) Value
FT-IR (cm⁻¹) ν(N-H)33183422 (scaled)
ν(C=O)16721689 (scaled)
¹H-NMR (ppm, DMSO-d₆) N-H (Hydrazone)11.4310.77
Pyridine (B92270) Protons8.28-8.348.43-8.85
¹³C-NMR (ppm, DMSO-d₆) C=O159.44162.72
C=N143.22150.91

Mechanistic Studies through Computational Modeling (e.g., Transition State Analysis, Reaction Pathways)

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions, including the formation of hydrazones. DFT calculations can be used to map out potential energy surfaces, identify transition states, and determine reaction pathways. nih.govresearchgate.net

The formation of hydrazones typically proceeds through the condensation of a hydrazine (B178648) derivative with a carbonyl compound, involving a hemiaminal intermediate. researchgate.net Theoretical studies on the reaction between hydrazine and heterocyclic aromatic carbaldehydes, such as pyridine-2-carbaldehyde, have elucidated the roles of catalysts like water, methanol, or acetic acid in the elementary steps. nih.govresearchgate.net These studies analyze the energy barriers associated with the initial addition to form the hemiaminal and the subsequent dehydration step to yield the final imine product. researchgate.net By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, researchers can determine the rate-determining step and understand how different reaction conditions or substituent effects can influence the reaction outcome. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. nih.govmdpi.comresearchgate.net For pyridine-hydrazone systems, NBO analysis provides deep insights into the electronic factors contributing to their stability and properties.

The analysis quantifies the stabilization energy E(2) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Strong interactions indicate significant electron delocalization, which is crucial for molecular stability and can influence properties like non-linear optical activity. nih.govmdpi.com In pyridine-based hydrazones, significant stabilization often arises from π→π* and n→π* transitions. For example, intramolecular charge transfer from a lone pair on a nitrogen atom (n) to an antibonding π* orbital of a C=O or C=N bond can result in high stabilization energies, indicating a highly conjugated system. nih.govmdpi.com These interactions are fundamental to understanding the electronic communication across the molecular framework. mdpi.com

The following table presents selected donor-acceptor interactions and their calculated second-order perturbation stabilization energies (E(2)) for a representative halo-pyridinol-based hydrazone, illustrating key electronic interactions. doi.org

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP(1) N15π(C1-N29)59.57n → π
π(C2-C3)π(C1-C11)22.01π → π
π(C4-C5)π(C1-C11)18.06π → π
σ(C1-N29)σ(C2-Cl9)6.07σ → σ

Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Hydrazones are a promising class of NLO materials due to their typical donor-π-acceptor (D-π-A) electronic structure. nih.gov Computational chemistry, particularly DFT, is a primary tool for predicting and understanding the NLO response of these molecules. doi.orgresearchgate.net

The key NLO parameter is the first hyperpolarizability (β₀), which quantifies the second-order NLO response. Theoretical calculations can determine the components of the hyperpolarizability tensor and the total β₀ value. For a molecule to exhibit significant NLO properties, it generally requires a large difference between the ground-state and excited-state dipole moments, which is facilitated by efficient intramolecular charge transfer (ICT). nih.gov NBO analysis often correlates with NLO properties, as strong donor-acceptor interactions and electron delocalization across the π-conjugated bridge are prerequisites for a large β₀ value. nih.gov Studies on various hydrazone derivatives have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance their hyperpolarizability. doi.orgnih.gov

The table below shows computationally predicted NLO properties for a series of pyrrole (B145914) hydrazones, demonstrating how structural modifications impact these values. nih.gov

Compound Dipole Moment (µ, Debye) Polarizability (α₀, esu) First Hyperpolarizability (β₀, esu)
Pyrrole Hydrazone 3A4.8936.36 x 10⁻²⁴29.35 x 10⁻³⁰
Pyrrole Hydrazone 3B9.0737.74 x 10⁻²⁴48.83 x 10⁻³⁰
Pyrrole Hydrazone 3C11.2339.06 x 10⁻²⁴63.89 x 10⁻³⁰

Applications in Materials Science and Functional Systems

Role as Building Blocks in Organic Synthesis and Functional Materials

The utility of 2(1H)-Pyridinone, 1-methyl-, hydrazone and its tautomer, 2-hydrazinopyridine (B147025), as foundational molecules in organic synthesis is well-established, leading to the creation of a diverse array of functional materials. guidechem.com These compounds serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.com Their ability to form coordination complexes with metal ions also makes them significant in the fields of catalysis and materials synthesis. guidechem.com

Recent research has highlighted their application in environmental remediation and chemical sensing, demonstrating their potential to address contemporary challenges.

Key Research Findings:

Environmental Remediation: A notable application is in the development of materials for heavy metal removal from aqueous solutions. For instance, a Schiff base functionalized dialdehyde (B1249045) starch, derived from 2-hydrazinopyridine, has shown significant efficacy in enhancing the removal of copper(II) ions. sigmaaldrich.com This demonstrates the potential of pyridinone hydrazone derivatives in creating sustainable water treatment technologies.

Chemosensors: The structural motif of this compound is integral to the design of chemosensors for detecting metal ions. A dicyanisophorone-based probe incorporating 2-hydrazinopyridine has been developed for the dual sensing of zinc(II) and cadmium(II) ions through near-infrared fluorescence. sigmaaldrich.com Furthermore, hydrazone-based chemosensors are widely designed for the detection of various ions, such as copper, due to their ability to undergo colorimetric and fluorometric changes upon ion binding. researchgate.netrsc.org This property is crucial for real-time environmental monitoring and biological imaging.

Supramolecular Chemistry: In the field of supramolecular chemistry, pyridylhydrazone units are employed in the construction of complex molecular architectures. For example, a Pd2L4 molecular cage containing Pd–pyridine (B92270) and hydrazone bonds has been synthesized, showcasing the utility of this compound in creating self-assembled nanostructures with potential applications in catalysis and guest encapsulation. mdpi.com

Application AreaSpecific ExampleFunctional Outcome
Environmental RemediationSchiff base functionalized dialdehyde starchEnhanced removal of Cu(II) from water sigmaaldrich.com
Chemical SensingDicyanisophorone-based probeDual sensing of Zn(2+) and Cd(2+) sigmaaldrich.com
Supramolecular ChemistryPd2L4 molecular cageFormation of self-assembled nanostructures mdpi.com

Integration into Polymer Architectures and Composites

The incorporation of the this compound moiety into polymer backbones can impart desirable properties to the resulting materials, such as improved thermal stability and mechanical strength. nih.gov The hydrazone linkage, in particular, offers a versatile tool for creating dynamic and responsive polymer systems.

Detailed Research Findings:

One of the most innovative applications in this area is the development of pH-responsive polymers for biomedical applications. A prime example is the use of a pyridylhydrazone-based PEGylation reagent for the bioreversible surface shielding of DNA lipopolyplexes for gene delivery. nih.gov

pH-Reversible PEGylation: A bifunctional, endosomal pH-cleavable reagent, OPSS-PEG-HZN-Chol, which contains a pyridyl hydrazone linkage, has been synthesized. nih.gov This reagent is used to create PEGylated lipopolyplexes that are stable at physiological pH (7.4) but are designed to shed their polyethylene (B3416737) glycol (PEG) shield in the acidic environment of endosomes (pH 5.4). nih.gov This "de-shielding" facilitates the release of the genetic material into the target cells, leading to a significant enhancement in gene expression compared to stably PEGylated counterparts. nih.gov This research highlights the potential of pyridylhydrazone-based linkers in creating "smart" drug and gene delivery systems that can respond to specific biological cues.

The synthesis of novel polyamides and polyesteramides incorporating hydrazine (B178648) derivatives also points to the broader potential of this class of compounds in polymer chemistry. researchgate.netmdpi.com Modern catalytic methods, such as the dehydrogenation of diols and diamines, offer cleaner and more atom-economical routes to polyamides, which could be adapted for the inclusion of pyridyl hydrazone functionalities. nih.gov

Polymer SystemKey FeatureApplication
Pyridylhydrazone-based PEGylated lipopolyplexespH-cleavable hydrazone linkageGene delivery nih.gov
Polyamides and PolyesteramidesIncorporation of hydrazine derivativesDevelopment of new polymer materials researchgate.netmdpi.com

Advanced Dye Chemistry Applications (as a structural motif within dyes)

The this compound scaffold is a valuable component in the design of advanced functional dyes. Its electron-rich nature and ability to participate in extended conjugation make it a suitable building block for chromophores with interesting photophysical properties.

Research into Functional Dyes:

Fluorescent Dyes: Hydrazine-appended BODIPY (boron-dipyrromethene) dyes have been synthesized by reacting 2-hydrazinopyridine with a BODIPY core. nih.gov The resulting dyes exhibit fluorescence and their redox properties can be tuned, which is of interest for applications in sensing and imaging.

Azo Dyes and Tautomerism: The pyridinone nucleus is a known component of azo dyes. The interplay between the azo and hydrazone forms, known as azo-hydrazone tautomerism, is a key feature of these dyes and can be influenced by factors such as pH and the presence of metal ions. This tautomerism has a significant impact on the color and properties of the dye.

Chemosensory Dyes: As mentioned previously, hydrazone-based compounds are excellent candidates for colorimetric and fluorometric chemosensors. researchgate.net The change in color or fluorescence upon binding to a specific analyte allows for the visual or instrumental detection of that analyte. For example, indole (B1671886) hydrazones have been developed as "naked eye" sensors for fluoride (B91410) ions, with a distinct color change from mustard to purple upon detection. nih.gov This principle is applicable to pyridinone hydrazone derivatives for the development of highly selective and sensitive chemosensors.

Dyes for Live-Cell Imaging: The tunable absorption and emission properties of dyes containing the pyridyl hydrazone moiety make them suitable for biological imaging applications.

The development of advanced functional dyes is a rapidly evolving field, with applications in areas such as dye-sensitized solar cells, photochromic materials, and biomedical diagnostics. researchgate.netmdpi.commdpi.com The incorporation of the this compound motif into these systems offers a promising avenue for the creation of novel dyes with enhanced performance and functionality.

Dye TypeKey FeaturePotential Application
Hydrazine-appended BODIPY dyesTunable fluorescence and redox propertiesSensing and imaging nih.gov
Azo dyes with pyridinone coreAzo-hydrazone tautomerismpH and metal ion indicators
Hydrazone-based chemosensorsColorimetric/fluorometric response to analytesEnvironmental and biological sensing researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2(1H)-Pyridinone, 1-methyl-, hydrazone, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation of 1-methyl-2(1H)-pyridinone with hydrazine derivatives. A reflux setup in ethanol or methanol (60–80°C, 3–6 hours) under inert atmosphere ensures efficient imine bond formation. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC. Post-reaction, cooling induces crystallization; purity is enhanced via recrystallization (ethanol/water) or column chromatography .
  • Key Parameters : Stoichiometric ratios (1:1.2 ketone/hydrazine), solvent polarity, and temperature control are critical to avoid side products like Schiff base oligomers.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Look for the hydrazone NH proton (δ 8.5–9.5 ppm, broad singlet) and pyridinone ring protons (δ 6.5–8.0 ppm, multiplet). The methyl group on nitrogen appears as a singlet (δ 3.0–3.5 ppm) .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 160–170 ppm, while the hydrazone C=N appears at δ 145–155 ppm .
    • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3200 cm⁻¹) confirm functional groups .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 137 for C₆H₇N₃O) and fragmentation patterns (loss of NH₂ or CH₃ groups) validate the molecular formula .

Advanced Research Questions

Q. What computational methods are suitable for studying the tautomeric equilibrium of this compound in solution?

  • Approach : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates energy differences between keto-enol tautomers. Solvent effects (e.g., ethanol, DMSO) are modeled using the Polarizable Continuum Model (PCM).
  • Validation : Compare computed NMR chemical shifts and vibrational frequencies with experimental data. Tautomeric ratios are quantified via variable-temperature NMR or UV-Vis spectroscopy .

Q. How can researchers resolve contradictions in biological activity data for hydrazone derivatives of pyridinones?

  • Case Study : Anti-onchocercal studies of a related hydrazone (1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone) showed IC₅₀ variability (5–50 µM) across assays. Contradictions arise from differences in:

  • Assay Conditions : Parasite strain variability, incubation time, and solvent effects (DMSO >1% may inhibit growth).
  • Compound Stability : Hydrazones degrade under acidic/oxidative conditions; confirm stability via HPLC before testing .
    • Solutions : Standardize protocols (e.g., WHO guidelines for antiparasitic assays) and include control compounds with known activity.

Q. What strategies improve the selectivity of this compound in targeting enzyme isoforms (e.g., kinases vs. dehydrogenases)?

  • Rational Design :

  • Introduce substituents (e.g., -CF₃, -Br) at the pyridinone C-4 or C-5 positions to modulate steric/electronic interactions with enzyme active sites .
  • Molecular docking (AutoDock Vina) identifies binding poses and key residues (e.g., ATP-binding pocket vs. NAD⁺-binding domain).
    • Experimental Validation : Competitive inhibition assays (Ki values) and crystallography (if co-crystals form) validate selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.